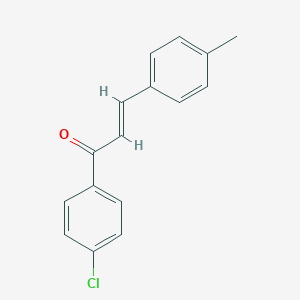
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal drug commonly used in the treatment of female infertility. Clomiphene is an estrogen receptor modulator that works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This results in the stimulation of ovulation and subsequent pregnancy in women who have difficulty conceiving.
Wirkmechanismus
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus, which leads to a decrease in the negative feedback of estrogen on the pituitary gland. This results in an increase in FSH and LH secretion, which stimulates follicular growth and ovulation.
Biochemical and Physiological Effects:
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which in turn stimulate the ovaries to produce more follicles. It also increases the levels of estradiol, which is important for the development of the endometrium. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a positive effect on the cervical mucus, making it more hospitable to sperm.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also effective in inducing ovulation in women with ovulatory disorders. However, one limitation is that it is not effective in women with primary ovarian failure or in men with hypogonadism. It can also have side effects such as hot flashes, mood swings, and headaches.
Zukünftige Richtungen
There are a number of future directions for research on (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. One area of interest is its potential use in male infertility. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to increase testosterone levels in men with hypogonadism, which could improve sperm production. Another area of interest is its potential use in cancer treatment. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have anti-tumor effects in some types of cancer, and further research is needed to explore its potential as a cancer therapy. Finally, research is needed to explore the long-term effects of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one use on fertility and overall health.
Synthesemethoden
The synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzylamine in the presence of a base, followed by a cyclization reaction to form the enone product. This method has been optimized to provide high yields and purity of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its use in the treatment of female infertility. It has been shown to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS), unexplained infertility, and other ovulatory disorders. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is also used in assisted reproductive technologies such as in vitro fertilization (IVF) to increase the number of eggs produced.
Eigenschaften
CAS-Nummer |
19672-63-0 |
|---|---|
Produktname |
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Molekularformel |
C16H13ClO |
Molekulargewicht |
256.72 g/mol |
IUPAC-Name |
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+ |
InChI-Schlüssel |
FAPSQWJZKAIXNZ-IZZDOVSWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
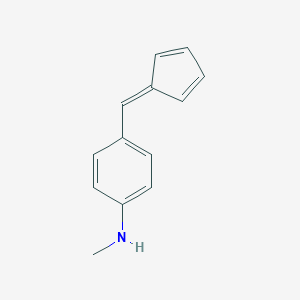
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
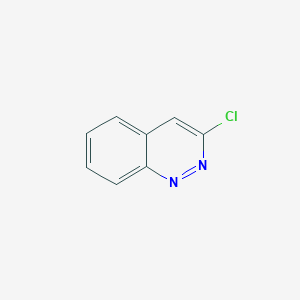
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
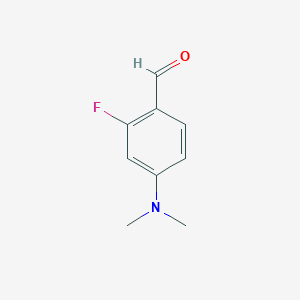

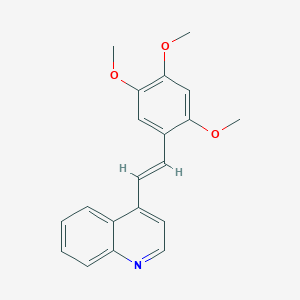
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)